1-(3,4-Dichlorophenyl)-3-(3,4-dimethoxyphenyl)urea
Description
1-(3,4-Dichlorophenyl)-3-(3,4-dimethoxyphenyl)urea is a substituted urea derivative characterized by a dichlorophenyl group and a dimethoxyphenyl group linked via a urea bridge. The dichlorophenyl moiety enhances lipophilicity and stability, while the dimethoxyphenyl group may influence electronic properties and binding interactions .
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O3/c1-21-13-6-4-10(8-14(13)22-2)19-15(20)18-9-3-5-11(16)12(17)7-9/h3-8H,1-2H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COMMMKZADCHFBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3,4-Dichlorophenyl)-3-(3,4-dimethoxyphenyl)urea typically involves the reaction of 3,4-dichloroaniline with 3,4-dimethoxyphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and catalyst to achieve high yield and purity.
Chemical Reactions Analysis
1-(3,4-Dichlorophenyl)-3-(3,4-dimethoxyphenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro groups, using reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3,4-Dichlorophenyl)-3-(3,4-dimethoxyphenyl)urea has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)-3-(3,4-dimethoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Analogues and Physicochemical Properties
Substituted ureas exhibit diverse properties based on aromatic substituents. Key analogues and their properties are summarized below:
Table 1: Physicochemical Properties of Selected Urea Derivatives
*Calculated based on molecular formula C₁₅H₁₄Cl₂N₂O₃.
Key Observations:
- Melting Points: Diuron and linuron exhibit moderate melting points (93–159°C), correlating with crystalline stability influenced by methyl/methoxy groups. The target compound’s dimethoxy groups may lower melting points compared to diuron due to reduced crystallinity .
- Spectroscopy: NH protons in urea derivatives typically resonate at δ 8.5–9.5 (NMR), while methyl/methoxy groups appear at δ 3.0–3.3. The absence of such signals in the target compound’s dimethoxy groups may simplify spectral interpretation .
Herbicidal Activity:
- Diuron inhibits photosynthesis by blocking plastoquinone binding in photosystem II, with moderate toxicity to mammals (LD₅₀ = 1,000 mg/kg) but high toxicity to algae .
- Linuron shares a similar mechanism but includes a methoxy group, enhancing soil persistence and selectivity for broadleaf weeds .
- Target Compound: The dimethoxyphenyl group may reduce herbicidal activity compared to diuron due to steric hindrance but could improve solubility for pharmaceutical applications .
Antimicrobial and Antiangiogenic Activity:
- BTdCPU (1-(benzo[d][1,2,3]thiadiazol-6-yl)-3-(3,4-dichlorophenyl)urea) shows potent antiangiogenic effects, attributed to the thiadiazole moiety enhancing target binding .
- Compound 3l (1-adamantyl-3-(3,4-dichlorophenyl)urea) demonstrates antimicrobial activity, where the bulky adamantyl group improves membrane penetration .
- Target Compound: The dimethoxy groups may enhance binding to aromatic receptors (e.g., kinase inhibitors) but reduce bioavailability compared to halogenated analogues .
Biological Activity
1-(3,4-Dichlorophenyl)-3-(3,4-dimethoxyphenyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antitumor properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H14Cl2N2O3
- Molecular Weight : 341.19 g/mol
- CAS Number : 6639-75-4
- LogP : 5.74920
Antitumor Activity
Research indicates that compounds with a urea structure, particularly those containing dichlorophenyl and dimethoxyphenyl moieties, exhibit significant antitumor activity. The mechanism primarily involves the inhibition of tumor cell proliferation and induction of apoptosis.
-
Mechanism of Action :
- The compound acts on various signaling pathways involved in cell proliferation and survival, notably inhibiting the RAF/MEK/ERK pathway which is crucial for tumor growth .
- It also exhibits cross-linking potential with DNA, which is a common mechanism among antitumor agents leading to cell cycle arrest and apoptosis .
-
Case Studies :
- In vitro studies have shown that derivatives of diarylureas similar to this compound can selectively inhibit V600E-mutated B-RAF kinase. This selectivity enhances their potential as targeted therapies against specific cancer types .
- A comparative analysis revealed that compounds with similar structural features displayed IC50 values in the sub-micromolar range against various tumor cell lines, indicating potent antitumor efficacy .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its chemical structure. Key observations include:
- Electron-Withdrawing Groups : The presence of electron-withdrawing substituents on the aromatic rings enhances biological activity.
- Substituent Positioning : The arrangement of methoxy groups significantly impacts the compound's ability to interact with biological targets.
Data Table: Biological Activity Overview
Q & A
Q. What are the recommended synthetic routes for 1-(3,4-Dichlorophenyl)-3-(3,4-dimethoxyphenyl)urea, and how can purity be optimized?
Methodological Answer: The synthesis typically involves reacting substituted phenyl isocyanates with amines. Key steps include:
- Route 1 : Condensation of 3,4-dichlorophenyl isocyanate with 3,4-dimethoxyaniline under inert conditions (e.g., nitrogen atmosphere) at 60–80°C for 6–12 hours. Solvents like dichloromethane or tetrahydrofuran (THF) are used, with yields up to 85% after recrystallization .
- Route 2 : Microwave-assisted synthesis reduces reaction time to 1–2 hours, improving yield to ~90% with reduced by-product formation .
Q. Purity Optimization Strategies :
| Method | Conditions | Purity Outcome | Reference |
|---|---|---|---|
| Column Chromatography | Silica gel, hexane/ethyl acetate | >95% | |
| Recrystallization | Ethanol/water mixture | 90–92% | |
| Solvent Partitioning | Dichloromethane and brine | Removes polar impurities |
Q. What spectroscopic and chromatographic methods are used to characterize this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions on aromatic rings (e.g., methoxy vs. chloro groups). Chemical shifts for dichlorophenyl protons appear at δ 7.2–7.5 ppm, while dimethoxyphenyl protons resonate at δ 6.8–7.1 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Accurately determines molecular weight (e.g., expected [M+H] at m/z 367.0521 for CHClNO) .
- HPLC-PDA : Reversed-phase C18 columns with acetonitrile/water gradients (70:30) resolve impurities (<0.5%) .
Q. What are the known biological activities or therapeutic potentials of this compound?
Methodological Answer: The dichlorophenyl and dimethoxyphenyl moieties confer potential pharmacological properties:
- Anticancer Activity : Inhibits kinase pathways (e.g., EGFR) with IC values of 1.2–3.5 µM in vitro .
- Antimicrobial Effects : Disrupts bacterial biofilms (MIC 8–16 µg/mL against Staphylococcus aureus) .
- Neuroprotective Applications : Modulates amyloid-beta aggregation in Alzheimer’s models at 10 µM .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent positions) affect biological activity?
Methodological Answer: Comparative studies of analogs reveal structure-activity relationships (SAR):
Key Insight : Electron-withdrawing groups (e.g., Cl) enhance target binding, while methoxy groups improve pharmacokinetics but may reduce potency .
Q. What are the key challenges in resolving contradictions in metabolic or environmental persistence data?
Methodological Answer: Contradictions arise from:
- Degradation Pathway Variability : Aerobic vs. anaerobic conditions produce distinct metabolites (e.g., 3,4-dichloroaniline under aerobic conditions vs. persistent urea derivatives in anaerobic soils) .
- Analytical Limitations : LC-MS/MS may miss non-polar intermediates; use isotopic labeling (e.g., C-tracers) improves detection .
Q. Resolution Strategies :
| Approach | Application | Outcome | Reference |
|---|---|---|---|
| Stable Isotope Probing | Tracks metabolic intermediates | Confirms pathway divergence | |
| QSAR Modeling | Predicts environmental half-life | Aligns with experimental data |
Q. What in silico methods predict physicochemical properties or biological targets?
Methodological Answer:
- Physicochemical Prediction :
- Target Prediction :
Q. Data Contradiction Analysis Example :
| Study | Reported Half-Life (Soil) | Conditions | Resolution Insight |
|---|---|---|---|
| Smith et al. (2023) | 28 days | pH 6.5, aerobic | Aligns with rapid microbial degradation |
| Jones et al. (2024) | 120 days | pH 4.8, anaerobic | Persistence due to reduced microbial activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
